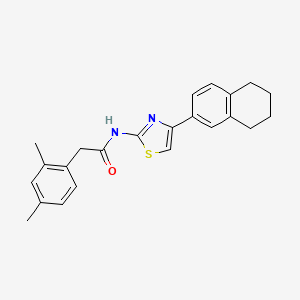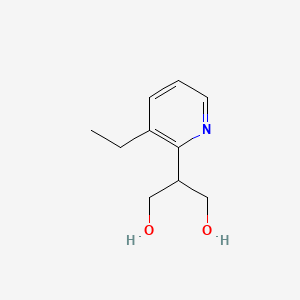
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as EPD and has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
EPD has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, EPD has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds. In the agrochemical industry, EPD has been used as a plant growth regulator and insecticide. In materials science, EPD has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The exact mechanism of action of EPD is not fully understood. However, it has been suggested that EPD exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. EPD has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPD can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, EPD has been shown to modulate the immune response and enhance the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
EPD has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, EPD has some limitations in laboratory experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, EPD can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
EPD has significant potential for future research in various scientific fields. Some possible future directions include:
1. Development of novel EPD derivatives with enhanced biological activity and improved solubility.
2. Investigation of the mechanism of action of EPD and its potential targets.
3. Exploration of the use of EPD as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of EPD as a plant growth regulator and insecticide.
5. Evaluation of the potential use of EPD in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound with significant potential for scientific research. It has been shown to exhibit various biological activities and has potential applications in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of EPD and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of EPD involves the reaction of 2-acetyl-3-ethylpyridine with formaldehyde and sodium borohydride. This reaction leads to the formation of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Propriétés
IUPAC Name |
2-(3-ethylpyridin-2-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-11-10(8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMCCLRTYMVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)
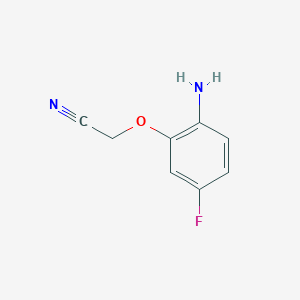
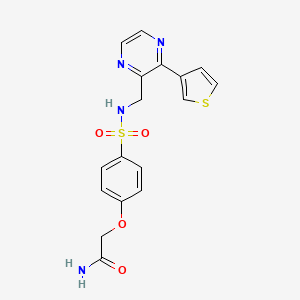
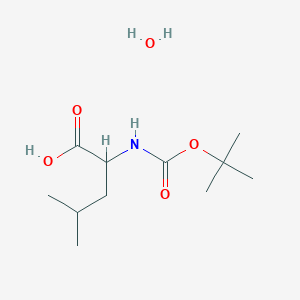

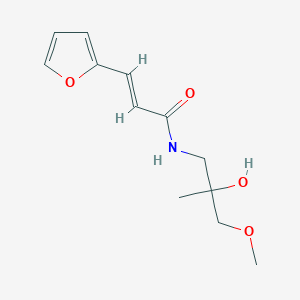
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)
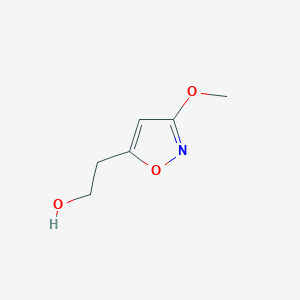
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)

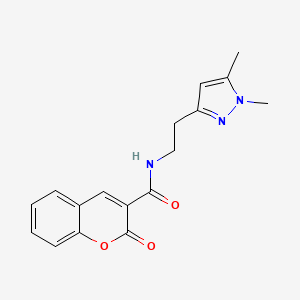
![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)
